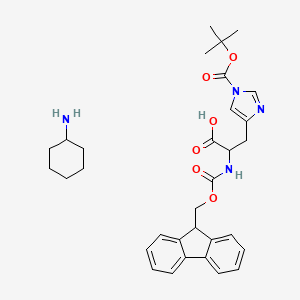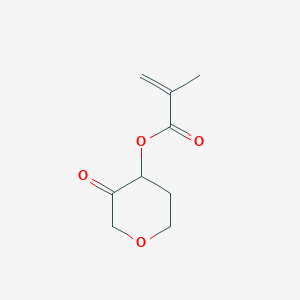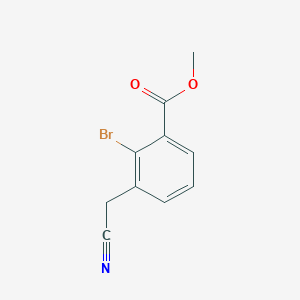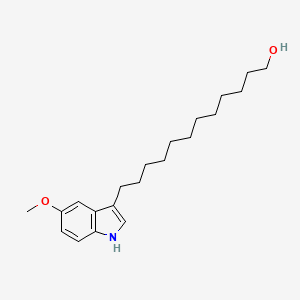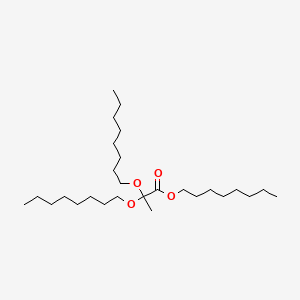
Octyl 2,2-bis(octyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2,2-bis(octyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two octyloxy groups attached to a propanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,2-bis(octyloxy)propanoate typically involves the esterification of propanoic acid with octanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid+Octanol→Octyl 2,2-bis(octyloxy)propanoate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst, often sulfuric acid, facilitates the removal of water, driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 2,2-bis(octyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propanoic acid and octanol.
Transesterification: The ester can react with another alcohol to form a different ester and octanol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: Propanoic acid and octanol.
Transesterification: A different ester and octanol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Octyl 2,2-bis(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Octyl 2,2-bis(octyloxy)propanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, propanoic acid and octanol. These components can then participate in various metabolic pathways, exerting their effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor, used in fragrances and flavorings.
Butyl propanoate: Similar in structure but with a butyl group instead of an octyl group.
Uniqueness
Octyl 2,2-bis(octyloxy)propanoate is unique due to its dual octyloxy groups, which impart specific physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the formulation of high-boiling solvents and specialized fragrances.
Eigenschaften
CAS-Nummer |
681249-19-4 |
|---|---|
Molekularformel |
C27H54O4 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
octyl 2,2-dioctoxypropanoate |
InChI |
InChI=1S/C27H54O4/c1-5-8-11-14-17-20-23-29-26(28)27(4,30-24-21-18-15-12-9-6-2)31-25-22-19-16-13-10-7-3/h5-25H2,1-4H3 |
InChI-Schlüssel |
KBJLMUCLTRGKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)(OCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


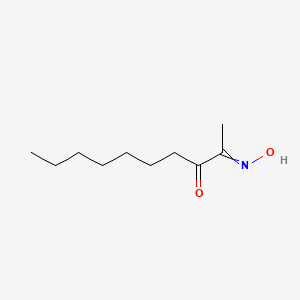
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
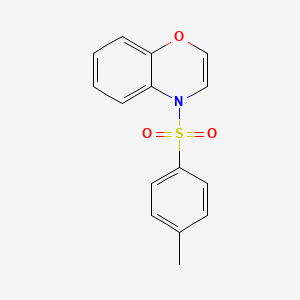
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
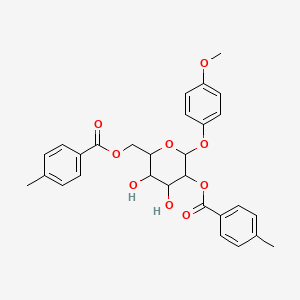
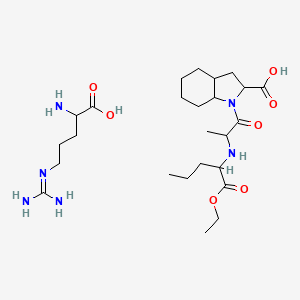
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)

